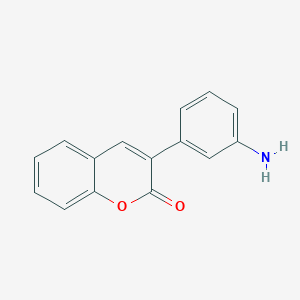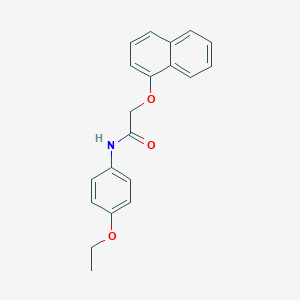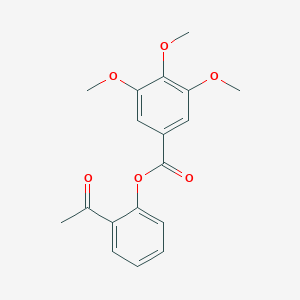
2-Acetylphenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylphenyl 3,4,5-trimethoxybenzoate, also known as APTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. APTB is a synthetic derivative of the natural compound, curcumin, which is found in turmeric.
Mechanism Of Action
The mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to act through multiple pathways. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis, leading to its anti-cancer effects. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to scavenge free radicals and inhibit oxidative stress, which contributes to its neuroprotective effects.
Biochemical And Physiological Effects
2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has also been shown to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and neurotoxicity.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is its relatively low toxicity, which makes it a potential candidate for therapeutic use. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate is easily synthesized in the laboratory, making it readily available for research purposes. However, one of the limitations of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects.
Future Directions
There are many potential future directions for the research of 2-Acetylphenyl 3,4,5-trimethoxybenzoate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects. Other potential future directions include the development of novel 2-Acetylphenyl 3,4,5-trimethoxybenzoate derivatives with improved solubility and bioavailability, as well as the investigation of 2-Acetylphenyl 3,4,5-trimethoxybenzoate's potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic derivative of curcumin that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for various diseases. While further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects, it holds promise as a potential candidate for therapeutic use.
Synthesis Methods
The synthesis of 2-Acetylphenyl 3,4,5-trimethoxybenzoate involves a multi-step process that starts with the synthesis of curcumin. The curcumin is then converted to the intermediate compound, 3,4,5-trimethoxybenzaldehyde, which is further reacted with acetic anhydride to yield 2-Acetylphenyl 3,4,5-trimethoxybenzoate. The purity of the final product is ensured through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-Acetylphenyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.
properties
CAS RN |
6959-89-3 |
|---|---|
Product Name |
2-Acetylphenyl 3,4,5-trimethoxybenzoate |
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2-acetylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)13-7-5-6-8-14(13)24-18(20)12-9-15(21-2)17(23-4)16(10-12)22-3/h5-10H,1-4H3 |
InChI Key |
BCNJEUILUMOKPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Other CAS RN |
6959-89-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



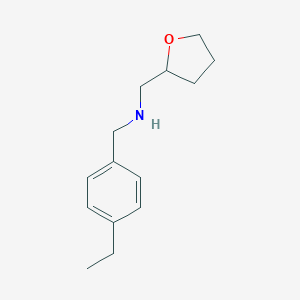
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
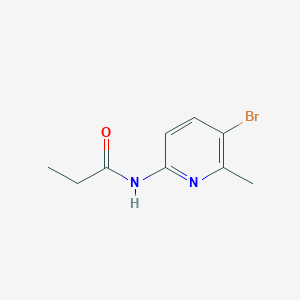
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
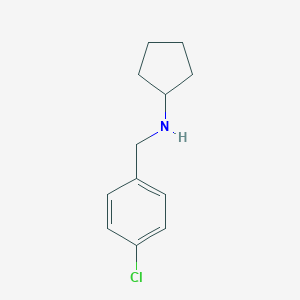
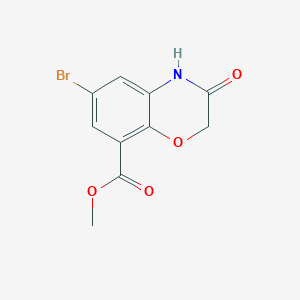
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
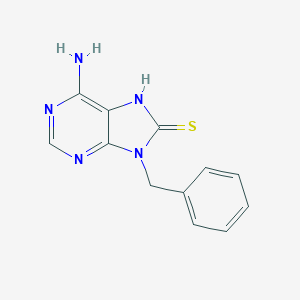
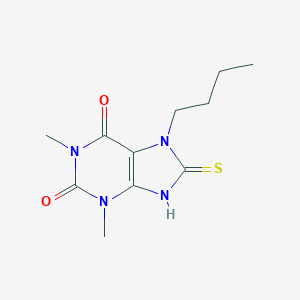
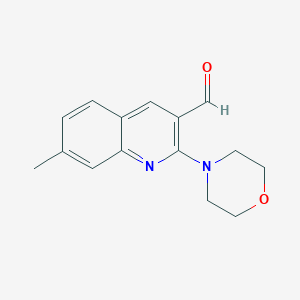

![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
